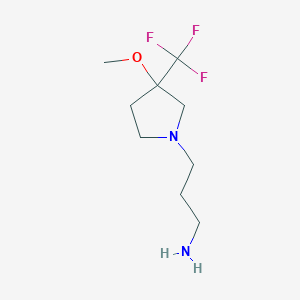
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a compound that features a pyrrolidine ring substituted with a methoxy and trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of a suitable amine with a trifluoromethylated ketone under reductive amination conditions. The methoxy group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the methoxy group may influence the compound’s pharmacokinetic properties. The pyrrolidine ring provides structural rigidity and contributes to the overall three-dimensional shape of the molecule, which is crucial for its biological activity.
相似化合物的比较
Similar Compounds
3-(Pyrrolidin-1-yl)propan-1-amine: Lacks the methoxy and trifluoromethyl groups, resulting in different chemical and biological properties.
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-amine: Similar structure but with an additional carbon in the alkyl chain, which can affect its reactivity and biological activity.
3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-amine: Shorter alkyl chain, leading to different pharmacokinetic and pharmacodynamic properties.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in 3-(3-Methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine makes it unique compared to other pyrrolidine derivatives. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability.
属性
分子式 |
C9H17F3N2O |
|---|---|
分子量 |
226.24 g/mol |
IUPAC 名称 |
3-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine |
InChI |
InChI=1S/C9H17F3N2O/c1-15-8(9(10,11)12)3-6-14(7-8)5-2-4-13/h2-7,13H2,1H3 |
InChI 键 |
QQXSPSAKJAKJGJ-UHFFFAOYSA-N |
规范 SMILES |
COC1(CCN(C1)CCCN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


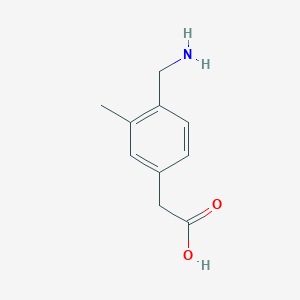
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)
![11-Ethyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13333956.png)
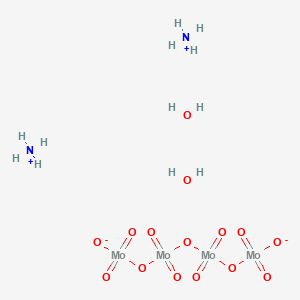


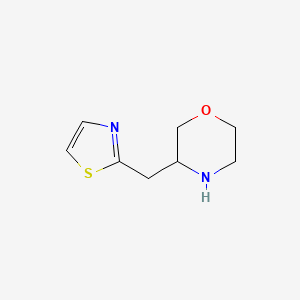

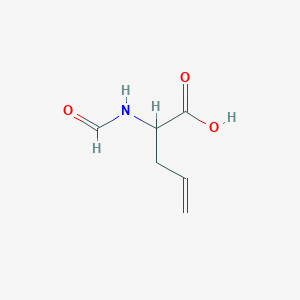
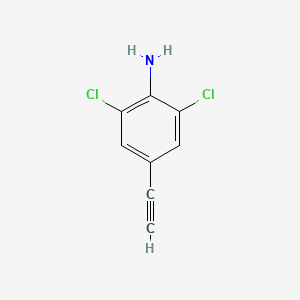
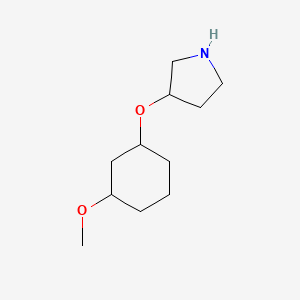
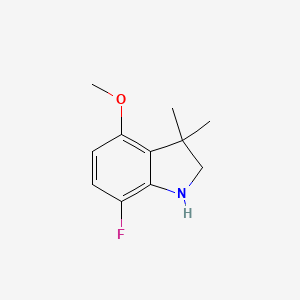
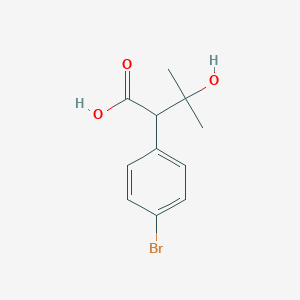
![5-Bromo-1-[(oxolan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13334046.png)
